molecular formula C10H8FNO B13648733 1-(4-Fluoro-1H-indol-2-yl)ethanone

1-(4-Fluoro-1H-indol-2-yl)ethanone

Cat. No.: B13648733
M. Wt: 177.17 g/mol
InChI Key: VBTSOPXCVGWBKY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-1H-indol-2-yl)ethanone is a high-purity organic compound serving as a valuable synthetic intermediate for researchers, particularly in medicinal chemistry and drug discovery. With the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol, this compound features the indole ring system, a privileged scaffold in nature and pharmaceuticals . The strategic fluorine substitution at the 4-position and the acetyl group at the 2-position make it a versatile building block for the synthesis of more complex molecules. Indole derivatives are extensively studied for their diverse biological activities. Research indicates that structurally similar fluoro-indole compounds have demonstrated notable biological profiles, including antiviral properties against viruses such as Coxsackie B4 . This makes 1-(4-Fluoro-1H-indol-2-yl)ethanone a compound of significant interest for developing new pharmacologically active agents. Researchers utilize this scaffold to explore interactions with various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please note that the CAS Number for this compound was not listed in the search results and should be verified from an authoritative source prior to purchase.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(4-fluoro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3

InChI Key

VBTSOPXCVGWBKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC=C2F

Origin of Product

United States

Preparation Methods

Preparation of Indole-2-Carboxylic Acid Esters

  • The esters are prepared via the Hemetsberger–Knittel reaction, which involves the condensation of substituted benzaldehydes with ethyl azidoacetate under Knoevenagel conditions, followed by thermal cyclization.
  • Alternatively, methylation of 1H-indole-2-carboxylic acid using methyl iodide and potassium carbonate in dry DMF at 80 °C for several days yields the N-methylated indole ester in high yield (96–99%).

Conversion to 1-(4-Fluoro-1H-indol-2-yl)ethanone

  • The ethyl ester derivative is reacted with a strong base such as lithium diisopropylamide (LDA) in THF/hexanes at low temperature (-78 °C to 0 °C).
  • Then, an appropriate electrophile such as 3-picoline or other substituted methyl(ene) reagents is added, allowing the formation of the ethanone moiety at the 2-position.
  • The reaction mixture is stirred at controlled temperatures to afford the target ketone.
  • In some cases, the indole acyl chloride is prepared by refluxing the corresponding indole-2-carboxylic acid with thionyl chloride, which can then be used for acylation reactions.

Example Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Esterification Methyl iodide, K2CO3, dry DMF, 80 °C, 3-5 days 96–99 High purity N-methylated ester
Ketone formation LDA, THF/hexanes, -78 to 0 °C, 1-2 h; electrophile addition ~7 (for 7c) Low yield reported for some derivatives
Acyl chloride formation SOCl2, reflux, 15 min - Intermediate for further reactions

Note: Compound 7c, 1-(4-Fluoro-1H-indol-2-yl)-2-pyridin-3-yl-ethanone, was prepared with a 7% yield from 4-fluoro-1H-indole-2-carboxylic acid ethyl ester and 3-picoline under these conditions.

Alternative Synthetic Routes and Modifications

  • Grignard Reagent Use: In some cases, Grignard reagents have been used as nucleophiles instead of LDA to improve yields or modify the substitution pattern.
  • Catalytic Hydrogenation: Post-synthesis modifications such as catalytic hydrogenation can be applied to reduce or modify functional groups on the indole ring or side chains.
  • Friedel–Crafts Acylation: For related indole derivatives, Friedel–Crafts acylation with phenacyl chloride and aluminum chloride has been used to introduce ethanone groups, though this is more common with substituted phenylindoles rather than 4-fluoroindole specifically.

Industrial and Scale-Up Considerations

  • Industrial synthesis typically employs similar reaction schemes but optimized for scale, including continuous flow reactors and automated systems to improve yield and reproducibility.
  • Use of polar aprotic solvents like DMF and bases such as potassium carbonate or LDA are common.
  • Purification often involves extraction, drying over MgSO4, and chromatographic techniques.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Reference
Hemetsberger–Knittel + LDA 4-Fluoro-1H-indole-2-carboxylic acid ester LDA, THF/hexanes, electrophile (e.g., 3-picoline) 7 (for 7c)
Acyl chloride intermediate 4-Fluoro-1H-indole-2-carboxylic acid SOCl2, reflux; then acylation Not specified
Friedel–Crafts acylation (related indoles) Fluorophenyl derivatives Phenacyl chloride, AlCl3, DMF Not specified

Research Outcomes and Characterization

  • The synthesized 1-(4-Fluoro-1H-indol-2-yl)ethanone and related compounds have been characterized by LC-MS, ^1H NMR, and ^13C NMR spectroscopy, confirming structure and purity.
  • Yields vary depending on the electrophile and reaction conditions, with some derivatives showing modest yields (~7%) indicating room for optimization.
  • Crystallographic studies on related fluorinated indole ethanones reveal important structural data relevant for drug design and biological activity profiling.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents/Functional Groups Key Structural Differences References
1-(4-Fluoro-1H-indol-2-yl)ethanone 4-F on indole; acetyl at 2-position Reference compound
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-NO₂ on indole; thioether at α-carbon Nitro groups, thioether linkage; higher antimalarial activity
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone 3-acetyl; Cl at indole 2-position and phenyl Chlorine substituents; altered lipophilicity
1-(4-Chloro-1H-indol-2-yl)ethanone Cl at indole 4-position; acetyl at 2-position Halogen type (Cl vs. F) affects electronic properties
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone Thioether at α-carbon; nitro group on phenyl Enhanced antimalarial potency (IC₅₀ = 240 nM)

Key Observations :

  • Halogen Effects : Fluorine (smaller, electronegative) may improve metabolic stability compared to bulkier halogens like chlorine .
  • Positional Isomerism : 2-yl vs. 3-yl acetyl substitution (e.g., vs. 19) influences receptor binding and activity.
  • Functional Groups : Thioether linkages () and nitro groups enhance antimalarial activity but may increase toxicity .

Key Observations :

  • Antimalarial Potency: Nitro and thioether groups in indolyl-3-ethanones correlate with superior activity over chloroquine .
  • Enzyme Inhibition : Structural flexibility allows targeting diverse enzymes (e.g., CYP51 in Chagas disease) .

Key Observations :

  • Simplicity : Target compound’s synthesis is likely less complex than naphthoyl derivatives .
  • Scalability : Thioether-linked analogs benefit from straightforward nucleophilic substitution .

Key Observations :

  • Halogen Impact : Chlorinated analogs may pose higher toxicity risks compared to fluorinated derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Fluoro-1H-indol-2-yl)ethanone, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution on indole derivatives. For example, fluorination at the 4-position of indole can be achieved using fluorinating agents like Selectfluor™, followed by acetylation at the 2-position using ethanoyl chloride in the presence of a base (e.g., pyridine) . Key parameters include temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or DMF), and reaction time (4–12 hours). Impurities such as diacetylated byproducts can be minimized by controlling stoichiometry (1:1.2 indole:acylating agent) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-(4-Fluoro-1H-indol-2-yl)ethanone?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.5 ppm), indole NH (δ ~10.5 ppm), and acetyl CH₃ (δ ~2.6 ppm). Fluorine-induced splitting may complicate coupling patterns .
  • ¹³C NMR : Carbonyl carbon (δ ~195 ppm), fluorinated aromatic carbons (δ ~115–125 ppm) .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3400 cm⁻¹) .
  • MS : Molecular ion peak at m/z 177.07 (C₁₀H₈FNO⁺) with fragmentation patterns reflecting indole ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of 1-(4-Fluoro-1H-indol-2-yl)ethanone?

  • Methodological Answer : Yield discrepancies often arise from inhomogeneous mixing or heat dissipation in larger batches. Use design of experiments (DoE) to optimize parameters:

  • Temperature : Maintain ≤25°C via jacketed reactors to prevent side reactions.
  • Solvent Polarity : Higher polarity solvents (e.g., DMF) improve fluorination efficiency but may require post-reaction purification via column chromatography (silica gel, hexane:EtOAc 4:1) .
  • Catalyst Loading : Pilot studies show 10 mol% ZnCl₂ enhances regioselectivity for 2-acetylation .

Q. What strategies are effective for refining the crystal structure of 1-(4-Fluoro-1H-indol-2-yl)ethanone using SHELX software?

  • Methodological Answer : SHELXL is ideal for small-molecule refinement. Key steps include:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve fluorine positional disorder.
  • Restraints : Apply DELU and SIMU restraints to manage thermal motion anisotropy in the acetyl group.
  • Validation : Check R-factor convergence (<5%) and validate geometry using PLATON’s ADDSYM .

Q. How can computational modeling predict the bioactivity of 1-(4-Fluoro-1H-indol-2-yl)ethanone derivatives against cancer targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against tubulin’s colchicine binding site (PDB: 5LYJ). Prioritize compounds with hydrogen bonds to Thr179 and hydrophobic interactions with Leu248 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction frequencies .

Q. What advanced chromatographic methods address purity discrepancies in 1-(4-Fluoro-1H-indol-2-yl)ethanone?

  • Methodological Answer :

  • HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to detect impurities (<0.1%). Adjust pH to 3.0 (with TFA) to sharpen peaks.
  • Preparative SFC : Supercritical CO₂ with 10% methanol achieves >99% purity for bioactive testing .

Q. How do structural modifications at the 4-fluoro position affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Replace fluorine with bulkier groups (e.g., -CF₃) to increase lipophilicity (LogP from 2.1 to 3.7), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to reduce CYP450-mediated oxidation. Validate via liver microsome assays (t₁/₂ > 60 mins) .

Notes

  • Evidence Usage : SHELX refinement ( ), synthetic routes (), computational modeling ( ), and chromatography ( ) are prioritized for methodological rigor.
  • Formatting : Numerical identifiers and citation styles adhere to academic standards.

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